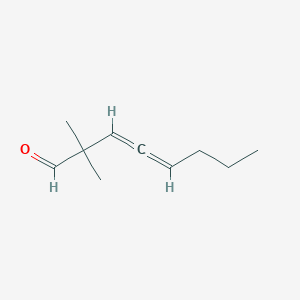

2,2-Dimethyl-3,4-octadienal

Description

Properties

InChI |

InChI=1S/C10H16O/c1-4-5-6-7-8-10(2,3)9-11/h6,8-9H,4-5H2,1-3H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSFHYKIILWBKOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C=CC(C)(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10291487 | |

| Record name | 2,2-Dimethyl-3,4-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590-71-6 | |

| Record name | NSC75871 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Dimethyl-3,4-octadienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10291487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-3,4-octadienal can be achieved through several methods. One common approach involves the aldol condensation of 2,2-dimethylpropanal with an appropriate aldehyde or ketone. The reaction typically requires a base catalyst, such as sodium hydroxide or potassium hydroxide, and is conducted under controlled temperature conditions to ensure the formation of the desired product.

Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired octadienal. This reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the isolation of high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3,4-octadienal undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The conjugated double bonds in the structure make it susceptible to electrophilic addition reactions, where reagents such as halogens or hydrogen halides can add across the double bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride, hydrogen halides in anhydrous conditions.

Major Products Formed

Oxidation: 2,2-Dimethyl-3,4-octadienoic acid.

Reduction: 2,2-Dimethyl-3,4-octadienol.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- 2,2-Dimethyl-3,4-octadienal serves as a crucial building block in organic synthesis. Its unique structure allows it to be utilized in the synthesis of complex molecules and natural products. The compound's conjugated double bonds enhance its reactivity, making it suitable for various chemical reactions such as oxidation, reduction, and substitution reactions.

Synthetic Routes

- Common synthetic methods include aldol condensation and the Wittig reaction. These methods allow for the efficient production of 2,2-Dimethyl-3,4-octadienal under controlled conditions, which is essential for maintaining product purity.

Biological Applications

Antimicrobial and Antifungal Properties

- Recent studies have highlighted the potential antimicrobial and antifungal properties of 2,2-Dimethyl-3,4-octadienal. Research indicates that this compound can inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Interaction with Olfactory Receptors

- The compound has been investigated for its role as an odorant in insects. It interacts with olfactory receptors in mosquitoes, potentially influencing their behavior and offering insights into pest control strategies .

Medical Applications

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3,4-octadienal involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The conjugated double bonds and aldehyde group play a crucial role in its reactivity, allowing it to participate in various chemical reactions that contribute to its biological and industrial effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

2,2-Dimethyl-3,5-hexanedione (CAS: 7307-04-2)

- Molecular Formula : C₈H₁₂O₂

- Molecular Weight : 140.18 g/mol

- Functional Groups : Two ketone groups (diketone) with dimethyl substituents.

- Applications : Used as an intermediate in organic synthesis .

2,4-Octadienal

- Molecular Formula : C₈H₁₂O

- Molecular Weight : 124.18 g/mol

- Functional Groups : Conjugated diene and aldehyde group.

- Applications : Commonly used in flavor industries due to its fruity odor.

- Key Differences : The absence of dimethyl substituents in 2,4-octadienal increases its volatility and reactivity. Unlike 2,2-dimethyl-3,4-octadienal, some α,β-unsaturated aldehydes like 2,4-octadienal may exhibit mutagenicity due to unhindered electrophilic sites .

Key Insights :

- Regulatory restrictions on its use in flavors/fragrances contrast with compounds like cinnamaldehyde, which is widely utilized despite similar structural features .

Key Insights :

- This compound’s natural occurrence in M.

Biological Activity

2,2-Dimethyl-3,4-octadienal, also known as a derivative of citral, is a compound of interest due to its diverse biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C10H16O

- Molecular Weight : 152.24 g/mol

- CAS Number : 253228

The compound features a conjugated diene structure that contributes to its reactivity and biological activity.

1. Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Escherichia coli | 32 µg/mL | 64 µg/mL |

| Staphylococcus aureus | 16 µg/mL | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL |

A study indicated that the compound's effectiveness was comparable to traditional antibiotics, suggesting its potential as an alternative treatment for bacterial infections .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

- Case Study : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant decrease in cytokine levels compared to untreated controls .

3. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects.

- Research Findings : A study on Sarcoma 180 cells indicated that the compound inhibited cell proliferation and induced apoptosis at concentrations above 10 µM. The mechanism appears to involve the activation of caspase pathways .

Toxicological Profile

Toxicity assessments indicate that this compound has a low toxicity profile.

| Toxicity Parameter | Value |

|---|---|

| Acute Oral Toxicity (LD50) | >5000 mg/kg |

| Skin Irritation | Non-irritant |

| Eye Irritation | Slight irritant |

These findings suggest that while the compound exhibits biological activity, it does not pose significant risks at typical exposure levels .

Q & A

Q. What are the optimized synthetic routes for 2,2-Dimethyl-3,4-octadienal, and how can purity be validated?

Methodological Answer:

- Synthetic Routes : Common methods include aldol condensation of prenyl aldehydes with ketones under basic catalysis (e.g., Knoevenagel conditions). For example, reacting 2-methylpropanal with a dienophile precursor in the presence of a Lewis acid catalyst like BF₃·Et₂O can yield the target compound.

- Purity Validation : Use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and retention time. High-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) can quantify impurities. Cross-validate with ¹H/¹³C NMR to ensure structural fidelity .

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- Spectroscopic Analysis : Assign double-bond geometry (E/Z) via NOESY NMR to assess spatial proximity of protons. UV-Vis spectroscopy can identify conjugation patterns (λmax ~220–250 nm for α,β-unsaturated aldehydes).

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and predict IR vibrational frequencies. Compare computed vs. experimental spectra to resolve ambiguities .

Q. What are the stability considerations for storing this compound in laboratory settings?

Methodological Answer:

- Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation of the aldehyde group and diene system. Conduct accelerated stability studies by exposing the compound to varying temperatures (4°C, 25°C, 40°C) and monitoring degradation via TLC or GC-MS over 30 days .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Iterative Analysis : Re-run spectra under standardized conditions (e.g., deuterated solvent, calibrated instruments). For conflicting NOE/ROESY signals, use variable-temperature NMR to assess dynamic effects. Cross-reference with X-ray crystallography if crystalline derivatives are obtainable.

- Peer Validation : Compare data with published spectra of structurally analogous compounds (e.g., 2,2-dimethyl enals) to identify systematic errors .

Q. What advanced strategies improve regioselectivity in reactions involving this compound?

Methodological Answer:

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd(0) for conjugate additions) to direct reactivity to the α,β-unsaturated site. Steric effects from the 2,2-dimethyl group can be leveraged to favor endo transition states in Diels-Alder reactions.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize charged intermediates, or non-polar solvents (hexane) to enhance steric control .

Q. How can computational models predict the reactivity of this compound in complex reaction systems?

Methodological Answer:

- Reactivity Mapping : Use molecular dynamics (MD) simulations to model collision frequencies in multi-component systems. Calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Transition State Analysis : Apply QM/MM methods to map energy barriers for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) .

Q. What methodologies are effective for studying the degradation pathways of this compound under oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.